Isoxazole-3-carbohydrazide
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety . The molecular formula of Isoxazole-3-carbohydrazide is C10H8BrN3O2 .Chemical Reactions Analysis
Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .Physical And Chemical Properties Analysis
The molecular weight of Isoxazole-3-carbohydrazide is 233.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 90.4 Ų .Scientific Research Applications
Immunomodulatory Applications
Immunosuppressive Properties : Isoxazole derivatives, including isoxazole-3-carbohydrazide, show immunosuppressive properties. For instance, some derivatives inhibit the proliferation of human cells in various in vitro models, suggesting their potential in treating conditions related to immune system overactivity (Mączyński et al., 2018).
Influence on Lymphocyte Proliferation : Certain isoxazole derivatives impact the proliferation of lymphocytes, indicating their possible use in modulating the immune response in conditions like autoimmune diseases or in vaccine adjuvant applications (Drynda et al., 2017).
Anticancer Applications
In vitro Anticancer Activity : Research has demonstrated that certain isoxazole-based compounds, such as carboxamides and hydrazones, exhibit potent anticancer activity, particularly against specific cancer cell lines like leukemia, colon cancer, and melanoma (Abou-Seri et al., 2021).
Potential as Antitumor Agents : Isoxazole derivatives have been synthesized with antitumor activities, as evidenced by their antioxidant properties and activity against specific tumor cell lines (El Sadek et al., 2014).
Antimicrobial and Antitubercular Applications
Antimicrobial Activity : Isoxazole derivatives have shown significant efficacy against various microbial strains, including bacteria and fungi. This indicates their potential in addressing infectious diseases (Shingare et al., 2018).
Antitubercular Properties : Some isoxazole compounds have been identified as active antitubercular agents, suggesting their potential use in the treatment of tuberculosis (Mallikarjuna et al., 2009).
Anti-inflammatory and Antioxidant Applications
Anti-inflammatory Effects : Isoxazole-acylhydrazone derivatives have demonstrated anti-inflammatory effects, inhibiting leukocyte migration and cytokine production, which could be beneficial in treating inflammatory conditions (Mota et al., 2019).
Antioxidant Activities : Isoxazole derivatives have shown good antioxidant activity, which could have implications in diseases where oxidative stress plays a role (Alshamari et al., 2021).
Neuroprotective Applications
- Anti-Cholinesterase Activity : Isoxazole carbohydrazide derivatives have been studied for their anti-cholinesterase activity, indicating potential use in the treatment of Alzheimer's disease (Mirfazli et al., 2018).
Synthesis and Chemical Properties
- Synthetic Pathways : Research on isoxazole derivatives includes exploring various synthetic pathways and characterizing their chemical properties, contributing to the broader field of organic and medicinal chemistry (Setia et al., 2020).
Safety And Hazards
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, there is a significant interest in the development of more potent and specific analogs of isoxazole-based compounds for biological targets .
properties
IUPAC Name |
1,2-oxazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIOFINQYYTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710673 | |
Record name | 1,2-Oxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-3-carbohydrazide | |
CAS RN |
62438-02-2 | |
Record name | 1,2-Oxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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